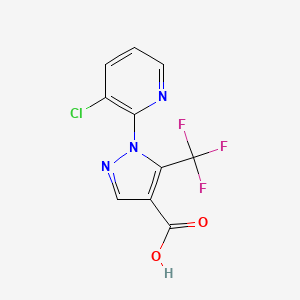

1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

This compound, also known by its CAS Number 1265323-81-6, is a chemical with the molecular weight of 291.62 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

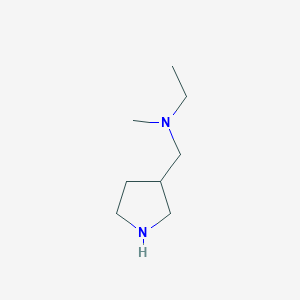

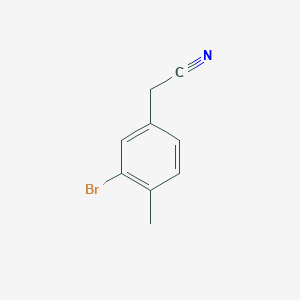

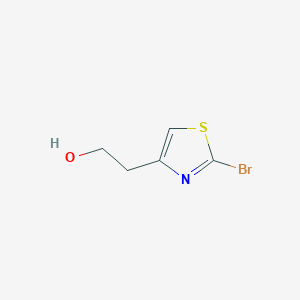

The InChI code for this compound is 1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) . This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and carbon atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 291.62 .Scientific Research Applications

Nematocidal Activity

This compound has been studied for its effectiveness against nematodes, particularly the tomato root-knot nematode disease caused by Meloidogyne incognita. The nematocidal activity of its derivatives shows promise for agricultural applications, where controlling nematode populations is crucial for crop protection .

Molecular Docking Studies

Molecular docking studies have indicated that certain derivatives of this compound can interact with acetylcholinesterase (AchE) enzymes. This interaction, particularly with amino acid residues Tyr 121 and Trp 279 of AchE via hydrogen bonds, suggests potential for designing targeted pesticides or treatments for parasitic infections .

Synthesis of Chiral Molecules

The synthesis process of this compound involves creating chiral fluorinated pyrazole carboxamides derivatives. Chirality is a key factor in the pharmaceutical industry, as it can significantly affect the efficacy and safety of drugs. Therefore, this compound could be used as a precursor for synthesizing chiral molecules for medicinal purposes .

Fluorinated Pyrazole Derivatives

Fluorination is known to enhance the biological activity and stability of compounds. The fluorinated pyrazole derivatives of this compound could be explored for their enhanced properties in various biological applications, including as potential pharmaceuticals .

Pesticide Development

Given its nematocidal activity, derivatives of this compound could be further developed into pesticides. The ability to control nematode diseases in crops could lead to more effective and targeted agricultural chemicals .

Bioorganic Chemistry Research

The compound serves as an important subject in bioorganic chemistry research, where understanding the interactions between organic compounds and biological systems is essential. Its study could lead to insights into new reaction mechanisms and the development of novel organic compounds with specific biological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the enzyme Acetylcholinesterase (AchE) . AchE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid interacts with the amino acid residues Tyr 121 and Trp 279 of AchE via hydrogen bonding . This interaction inhibits the activity of AchE, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AchE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. The accumulation of acetylcholine in the synaptic cleft enhances the transmission of nerve signals, which can lead to various physiological effects .

Result of Action

The primary result of the action of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the control of nematode diseases, such as the tomato root-knot disease caused by Meloidogyne incognita . By inhibiting AchE, the compound disrupts the normal functioning of the nematodes, leading to their death .

properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOQQWDQWALLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)